3-Chloro-4-(isoindolin-2-yl)-1,2,5-thiadiazole is a heterocyclic compound that belongs to the class of thiadiazoles, which are characterized by a five-membered ring containing two nitrogen atoms and three sulfur atoms. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly as an antitumor agent. The molecular formula of 3-Chloro-4-(isoindolin-2-yl)-1,2,5-thiadiazole is C10H8ClN3S, and it is classified under the broader category of thiadiazole derivatives.
The compound can be synthesized through various chemical reactions involving thiadiazole derivatives. It falls under the classification of pharmaceutical intermediates and is often studied for its potential therapeutic applications. The structural features of this compound allow for diverse modifications that can enhance its biological activity.
The synthesis of 3-Chloro-4-(isoindolin-2-yl)-1,2,5-thiadiazole can be achieved through several methods:
The synthesis typically requires careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity. For example, reactions may be conducted under reflux conditions using solvents like dimethylformamide or acetonitrile.
The molecular structure of 3-Chloro-4-(isoindolin-2-yl)-1,2,5-thiadiazole consists of a thiadiazole ring fused with an isoindoline moiety. The chlorine substituent is located at the 3-position of the thiadiazole ring.
3-Chloro-4-(isoindolin-2-yl)-1,2,5-thiadiazole can undergo various chemical reactions, including:
These reactions are typically carried out under controlled conditions to prevent side reactions and ensure high selectivity for desired products.
The mechanism by which 3-Chloro-4-(isoindolin-2-yl)-1,2,5-thiadiazole exhibits its biological activity involves interaction with specific molecular targets within cells:
These properties suggest that the compound may have moderate stability under standard laboratory conditions but requires careful handling due to its reactivity.
3-Chloro-4-(isoindolin-2-yl)-1,2,5-thiadiazole has potential applications in various scientific fields:
The 1,2,5-thiadiazole ring is a sulfur- and nitrogen-containing heterocycle known for exceptional electronic properties. Its high aromaticity (resonance energy ~25 kcal/mol) and dipole moment (~3.5 D) facilitate π-stacking interactions and charge transfer with biological targets [1] [4]. The isoindoline moiety contributes a fused bicyclic system with a bent conformation ("V"-shape), introducing steric constraints that enhance target selectivity.
X-ray crystallography of analogous thiadiazoles reveals key structural features:
Table 2: Key Structural Parameters from Crystallographic Studies
Parameter | Value | Biological Implication |
---|---|---|
S-N Bond Length | 1.65 Å | Electrophilic character for H-bonding |
C-Cl Bond Length | 1.72 Å | Site for nucleophilic substitution |
Thiadiazole-Isoindoline Dihedral | 38.2° | Adaptability to protein conformations |
Ring Planarity (RMSD) | 0.03 Å | Enhanced stacking with aromatic residues |
Quantum mechanical calculations (DFT) demonstrate a HOMO-LUMO gap of ~3.8 eV, indicating moderate reactivity suitable for drug-target interactions without excessive instability [1]. The LUMO orbital localizes over the thiadiazole ring, making it an electron acceptor – a critical feature for kinase inhibitor design [4].
Isoindoline-thiadiazole hybrids exhibit multimodal bioactivity due to their balanced lipophilicity (cLogP ≈ 2.1) and polar surface area (~65 Ų), which optimize cell membrane permeability and target binding [2] [7]. Specific pharmacological applications include:
Kinase Inhibition
The isoindoline nitrogen acts as a hydrogen bond acceptor (HBA) for ATP-binding sites in kinases. Molecular docking shows binding energies of -9.2 kcal/mol to BRAF V600E, a key oncology target, via:
Antibacterial Activity
Thiadiazole derivatives disrupt bacterial membrane integrity. Analogous morpholinyl-thiadiazoles exhibit MIC values of 8 μg/mL against S. aureus by:
Anticancer Potential
The chlorine atom serves as a leaving group for covalent binding with cysteine residues in tubulin. In vitro studies on similar compounds show IC₅₀ = 3.2 μM against MCF-7 cells through:
Table 3: Comparative Bioactivity of Thiadiazole Hybrids
Biological Target | Activity | Mechanistic Basis |
---|---|---|
Tyrosine Kinases | IC₅₀: 0.4–5 μM | ATP-competitive inhibition |
DNA Gyrase (Bacterial) | MIC: 2–15 μg/mL | Topoisomerase II poisoning |
β-Tubulin | IC₅₀: 1.8 μM | Covalent binding at Cys-239 residue |
HDAC Enzymes | IC₅₀: 0.9 μM | Zinc chelation at catalytic pocket |
The medicinal exploration of 1,2,5-thiadiazoles began in the 1960s, marked by key milestones:
1970s: Foundation of Synthesis Protocols
Early routes involved cyclization of dithiooxamides with hydrazines, producing unsubstituted 1,2,5-thiadiazole cores. The landmark synthesis of 3,4-diamino-1,2,5-thiadiazole (1976) enabled access to fused systems like [1,2,5]thiadiazolo[3,4-b]pyrazines – structural precursors to modern hybrids [3] [5].
1990s: Bioisosteric Development
Thiadiazoles gained prominence as:
2010–Present: Targeted Hybridization
Recent strategies focus on:
Table 4: Evolution of Thiadiazole Medicinal Chemistry
Decade | Key Innovation | Impact |
---|---|---|
1970s | Diaminothiadiazole synthesis [3] | Enabled fused heterocyclic systems |
1990s | Timolol thiadiazole bioisosteres [9] | Validated cardiovascular applications |
2010s | Pd-catalyzed C-C coupling [4] | Expanded aromatic substitution diversity |
2020s | Eco-friendly corrosion inhibitors [1] | Revealed electronic modulation strategies |
Note: All compound names referenced include 3-Chloro-4-(isoindolin-2-yl)-1,2,5-thiadiazole and its structural analogs.
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0